molecular formula C9H4BrFO3 B15203126 7-Bromo-3-fluoro-benzofuran-5-carboxylic acid

7-Bromo-3-fluoro-benzofuran-5-carboxylic acid

Cat. No.: B15203126
M. Wt: 259.03 g/mol
InChI Key: GVWBVUIGOHWQLJ-UHFFFAOYSA-N
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Description

7-Bromo-3-fluoro-benzofuran-5-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of bromine and fluorine atoms at the 7th and 3rd positions, respectively, and a carboxylic acid group at the 5th position. Benzofuran derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-fluoro-benzofuran-5-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of benzofuran derivatives followed by carboxylation. The reaction conditions often include the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. The purification of the final product is typically achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-fluoro-benzofuran-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Bromo-3-fluoro-benzofuran-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Bromo-3-fluoro-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The carboxylic acid group can also play a role in its solubility and bioavailability.

Comparison with Similar Compounds

    7-Bromo-benzofuran-5-carboxylic acid: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    3-Fluoro-benzofuran-5-carboxylic acid: Lacks the bromine atom, which can influence its binding properties and overall stability.

    7-Bromo-3-chloro-benzofuran-5-carboxylic acid: Substitution of fluorine with chlorine can lead to different chemical and biological properties.

Uniqueness: The unique combination of bromine and fluorine atoms in 7-Bromo-3-fluoro-benzofuran-5-carboxylic acid provides distinct chemical and biological characteristics. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H4BrFO3

Molecular Weight

259.03 g/mol

IUPAC Name

7-bromo-3-fluoro-1-benzofuran-5-carboxylic acid

InChI

InChI=1S/C9H4BrFO3/c10-6-2-4(9(12)13)1-5-7(11)3-14-8(5)6/h1-3H,(H,12,13)

InChI Key

GVWBVUIGOHWQLJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CO2)F)Br)C(=O)O

Origin of Product

United States

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